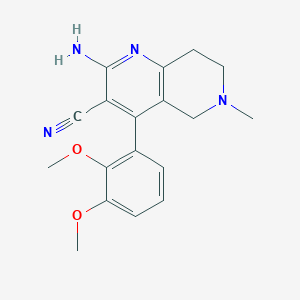
1-Phenyl-2-(3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone oxalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Phenyl-2-(3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone oxalate is a complex chemical compound known for its wide range of applications in various fields such as chemistry, biology, medicine, and industry. It possesses unique structural characteristics that make it a subject of scientific interest and potential therapeutic uses.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
This compound can be synthesized through a multi-step reaction process involving several reagents and intermediates. The synthesis generally begins with the preparation of 3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazole, which is subsequently reacted with azetidine derivatives to form the azetidinyl-substituted intermediate. This intermediate is then further functionalized to attach the ethanone group, culminating in the formation of the final compound. The reactions typically require controlled conditions, including specific temperatures, solvents, and catalysts to ensure optimal yields and purity.
Industrial Production Methods
For industrial-scale production, the process must be streamlined and optimized for efficiency. This involves utilizing high-throughput reactors, automation, and rigorous quality control measures. Industrial methods may also incorporate greener chemistry principles to minimize environmental impact and enhance sustainability.
Análisis De Reacciones Químicas
Types of Reactions
1-Phenyl-2-(3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone oxalate undergoes several types of chemical reactions including:
Oxidation: : Can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized derivatives.
Reduction: : Can undergo reduction reactions to yield reduced analogs, often involving hydrogenation or use of mild reducing agents.
Common Reagents and Conditions
Typical reagents include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Conditions often involve specific solvents, temperature control, and sometimes pressure adjustments depending on the desired reaction.
Major Products Formed
Products vary widely based on the reaction, but common ones include oxidized or reduced derivatives, as well as various substituted analogs with different functional groups.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules and for exploring reaction mechanisms and pathways.
Biology
In biological research, it's employed to study interactions with various biomolecules, including enzymes and receptors, providing insights into cellular processes and functions.
Medicine
This compound holds potential in medicinal chemistry for drug development due to its ability to interact with specific biological targets, leading to the development of new therapeutic agents.
Industry
Industrial applications include its use in the synthesis of advanced materials and as a specialty chemical in various manufacturing processes.
Mecanismo De Acción
The compound exerts its effects through interactions with specific molecular targets, such as enzymes, receptors, or nucleic acids. These interactions often involve binding to active sites or altering the conformation of the target molecules, thereby modulating their biological activity or function. The precise pathways involved depend on the specific context of its application.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other azetidinyl-substituted oxadiazoles, trifluoromethylphenyl derivatives, and related ethanone compounds.
Uniqueness
What sets 1-Phenyl-2-(3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone oxalate apart is its specific combination of functional groups, which confer unique chemical and biological properties not found in other compounds. This makes it a valuable tool in scientific research and a potential candidate for various applications.
This is quite the compound! Feel free to dive deeper or ask more about any section.
Propiedades
IUPAC Name |
oxalic acid;1-phenyl-2-[3-[3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]azetidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16F3N3O2.C2H2O4/c21-20(22,23)16-8-4-7-14(9-16)18-24-19(28-25-18)15-10-26(11-15)12-17(27)13-5-2-1-3-6-13;3-1(4)2(5)6/h1-9,15H,10-12H2;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFAKVQXEXGUCSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CC(=O)C2=CC=CC=C2)C3=NC(=NO3)C4=CC(=CC=C4)C(F)(F)F.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18F3N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[(2-chlorophenyl)methyl]-2-{[4-(4-methylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide](/img/structure/B2806121.png)
![3-{1-[2-(3-methylphenoxy)acetyl]piperidin-4-yl}-4-(4-methylphenyl)-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B2806123.png)

![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-5-methylisoxazole-3-carboxamide](/img/structure/B2806125.png)
![3-(3-Nitrophenyl)-5-(trifluoromethyl)-[1,2,4]triazolo[4,3-c]quinazoline](/img/structure/B2806127.png)
![N-methyl-2-(4-(morpholinosulfonyl)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2806129.png)
![2-{5-[(4-Chlorophenoxy)methyl]furan-2-yl}-5-[(4-ethoxyphenyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B2806130.png)
![N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}acetamide](/img/structure/B2806132.png)
![methyl 5-(((3-(4-methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)methyl)furan-2-carboxylate](/img/structure/B2806133.png)
![N-[5-(4-nitrobenzenesulfonyl)-1,3-thiazol-2-yl]naphthalene-1-carboxamide](/img/structure/B2806135.png)


![N-(1-cyano-1,2-dimethylpropyl)-2-{1-methyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazin-2-yl}acetamide](/img/structure/B2806142.png)
![Tert-butyl 7-imino-7-oxo-7lambda6-thia-1-azaspiro[4.4]nonane-1-carboxylate](/img/structure/B2806144.png)
